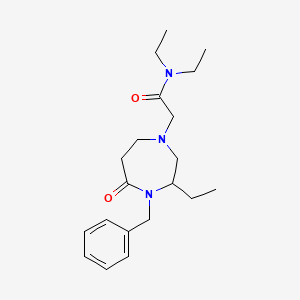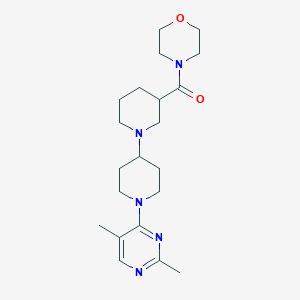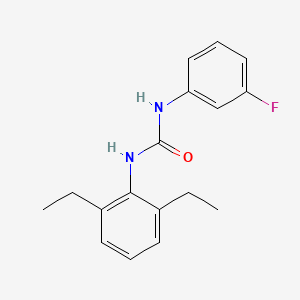![molecular formula C13H10Cl2N4O3 B5282527 3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-5-ETHYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE](/img/structure/B5282527.png)
3-(3,6-DICHLOROPYRIDINE-2-CARBONYL)-5-ETHYL-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-4,6-DIONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-Dichloropyridine-2-carbonyl)-5-ethyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione is a complex organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolo[3,4-c]pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-dichloropyridine-2-carbonyl)-5-ethyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione typically involves multiple steps:
Formation of 3,6-dichloropyridine-2-carbonyl chloride: This intermediate can be synthesized by reacting 3,6-dichloropyridine with thionyl chloride under reflux conditions.
Cyclization Reaction: The carbonyl chloride intermediate is then reacted with ethyl hydrazinecarboxylate to form the pyrrolo[3,4-c]pyrazole core.
Final Product Formation: The resulting intermediate undergoes further cyclization and oxidation to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-c]pyrazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolo[3,4-c]pyrazole core.
Reduction: Reduced forms of the carbonyl groups, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability or mechanical strength.
作用機序
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyridine and pyrrolo[3,4-c]pyrazole moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3,6-Dichloropyridine-2-carbonyl chloride: A precursor in the synthesis of the target compound.
Pyrrolo[3,4-c]pyrazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
The combination of the 3,6-dichloropyridine and pyrrolo[3,4-c]pyrazole moieties in a single molecule is unique, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
特性
IUPAC Name |
3-(3,6-dichloropyridine-2-carbonyl)-5-ethyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4O3/c1-2-19-12(21)7-9(17-18-10(7)13(19)22)11(20)8-5(14)3-4-6(15)16-8/h3-4,7,10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLPMNIJABIFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(C1=O)NN=C2C(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Butyl-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B5282458.png)

![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5282468.png)

![6-(2,3-diethoxyphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5282475.png)

![7-acetyl-3-(ethylthio)-6-(4-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5282484.png)
![3-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]phenol](/img/structure/B5282488.png)
![2-[(E)-2-(2-hydroxy-5-iodophenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5282496.png)
![N-[3-(1,2,3-thiadiazol-4-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5282500.png)

![4-Methyl-3-(2-methylpropyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B5282533.png)
![7-(2,4-dimethylphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5282540.png)
![1-methyl-N-[1-methyl-2-(2-thienyl)ethyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5282547.png)
